(1R,2S)-1-(1-phenylpyrazolo[4,3-b]quinoxalin-3-yl)propane-1,2,3-triol
(1R,2S)-1-(1-phenylpyrazolo[4,3-b]quinoxalin-3-yl)propane-1,2,3-triol
Brand Name:
Vulcanchem
CAS No.:
17460-16-1
VCID:
VC0100507
InChI:
InChI=1S/C18H16N4O3/c23-10-14(24)17(25)15-16-18(20-13-9-5-4-8-12(13)19-16)22(21-15)11-6-2-1-3-7-11/h1-9,14,17,23-25H,10H2/t14-,17-/m0/s1
SMILES:
C1=CC=C(C=C1)N2C3=NC4=CC=CC=C4N=C3C(=N2)C(C(CO)O)O
Molecular Formula:
C18H16N4O3
Molecular Weight:
336.351
(1R,2S)-1-(1-phenylpyrazolo[4,3-b]quinoxalin-3-yl)propane-1,2,3-triol
CAS No.: 17460-16-1
Cat. No.: VC0100507
Molecular Formula: C18H16N4O3
Molecular Weight: 336.351
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 17460-16-1 |
|---|---|
| Molecular Formula | C18H16N4O3 |
| Molecular Weight | 336.351 |
| IUPAC Name | (1R,2S)-1-(1-phenylpyrazolo[4,3-b]quinoxalin-3-yl)propane-1,2,3-triol |
| Standard InChI | InChI=1S/C18H16N4O3/c23-10-14(24)17(25)15-16-18(20-13-9-5-4-8-12(13)19-16)22(21-15)11-6-2-1-3-7-11/h1-9,14,17,23-25H,10H2/t14-,17-/m0/s1 |
| Standard InChI Key | SZIWVPXLZYHQFM-YOEHRIQHSA-N |
| SMILES | C1=CC=C(C=C1)N2C3=NC4=CC=CC=C4N=C3C(=N2)C(C(CO)O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator